1-Chloro-6-(methylsulfonyl)isoquinoline

描述

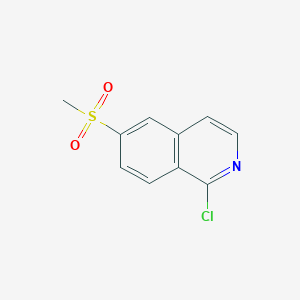

Structure

2D Structure

属性

IUPAC Name |

1-chloro-6-methylsulfonylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S/c1-15(13,14)8-2-3-9-7(6-8)4-5-12-10(9)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQAIWYEJJTYHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)C(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthesis Approaches for Isoquinolines

Several methods are available for synthesizing isoquinolines, including:

- Pomeranz-Fritsch Reaction : This method involves the condensation of a benzaldehyde with an aminoacetaldehyde to form the isoquinoline ring.

- Bischler-Napieralski Reaction : This involves the cyclization of a β-phenylethylamine derivative to form the isoquinoline ring.

- Combinatorial Chemistry : Techniques like solid-phase synthesis can be used to generate libraries of isoquinoline derivatives efficiently.

Hypothetical Synthesis of 1-Chloro-6-(methylsulfonyl)isoquinoline

Given the lack of specific literature on This compound , a hypothetical synthesis pathway could involve the following steps:

Formation of the Isoquinoline Core :

- Start with a suitable precursor such as 6-bromoisoquinoline.

- Use a method like the Bischler-Napieralski reaction or a Pomeranz-Fritsch reaction to synthesize the isoquinoline core if starting from simpler precursors.

-

- Chlorinate the isoquinoline core at the desired position using a chlorinating agent such as N-chlorosuccinimide (NCS) or chlorine gas in the presence of a catalyst.

-

- Introduce the methylsulfonyl group using a methylsulfonyl chloride in the presence of a base like pyridine or triethylamine.

Analysis and Characterization

After synthesis, the compound should be thoroughly characterized using various analytical techniques:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation |

| Infrared Spectroscopy (IR) | Functional group identification |

| Mass Spectrometry (MS) | Molecular weight and purity assessment |

| High-Performance Liquid Chromatography (HPLC) | Purity and yield determination |

化学反应分析

Types of Reactions

1-Chloro-6-(methylsulfonyl)isoquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methylsulfonyl group can undergo oxidation to form sulfone derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Nucleophilic Substitution: Substituted isoquinoline derivatives.

Oxidation: Sulfone derivatives.

Reduction: Amines or alcohols.

科学研究应用

1-Chloro-6-(methylsulfonyl)isoquinoline has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

作用机制

The mechanism of action of 1-Chloro-6-(methylsulfonyl)isoquinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chlorine and methylsulfonyl groups can influence the compound’s binding affinity and selectivity.

相似化合物的比较

1-Chloro-6-methoxyisoquinoline (CAS 132997-77-4)

- Structural Differences : Replaces the methylsulfonyl group with a methoxy (-OCH₃) group at position 4.

- Electronic Effects : Methoxy is electron-donating, increasing electron density in the aromatic system, whereas methylsulfonyl is electron-withdrawing, reducing electron density. This difference impacts reactivity in electrophilic substitution reactions .

- Physicochemical Properties: Solubility: Methoxy derivatives generally exhibit moderate solubility in polar solvents (e.g., ethanol), while methylsulfonyl groups enhance polarity but may reduce solubility in non-polar solvents.

- Applications : Methoxy derivatives are often intermediates in alkaloid synthesis, whereas sulfonylated compounds are explored as enzyme inhibitors or receptor antagonists .

1-Chloro-6-methylisoquinoline (CID 21927769)

- Structural Differences : Substitutes methylsulfonyl with a methyl (-CH₃) group at position 5.

- Steric and Electronic Effects : Methyl is smaller and electron-donating, leading to less steric hindrance and higher electron density at the aromatic core. This makes the compound more reactive in nucleophilic substitutions compared to the bulkier methylsulfonyl variant .

- Biological Relevance : Methyl groups are common in bioactive molecules for improving metabolic stability, while sulfonyl groups may enhance binding affinity through hydrogen-bonding interactions .

6-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (CAS 1095751-03-3)

Carboxylic Acid Derivatives (e.g., 1-Chloroisoquinoline-7-carboxylic acid)

- Functional Group Differences : Carboxylic acid (-COOH) groups introduce high polarity and acidity, enabling salt formation and ionic interactions.

- Solubility and Bioavailability : Carboxylic acids are more water-soluble but may exhibit poor membrane permeability compared to sulfonylated analogs .

- Synthetic Utility : Often used as intermediates for amide or ester derivatives in drug design .

生物活性

1-Chloro-6-(methylsulfonyl)isoquinoline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, exhibits various interactions with biological systems, making it a subject of interest for researchers exploring therapeutic applications.

- Molecular Formula : C10H8ClNO2S

- IUPAC Name : 1-chloro-6-methylsulfonylisoquinoline

- CAS Number : 1392211-79-8

The biological activity of this compound is influenced by its structural components:

- Chlorine Atom : Enhances nucleophilic substitution reactions, allowing for the formation of various derivatives.

- Methylsulfonyl Group : Contributes to the compound's ability to interact with biological targets, possibly influencing enzyme activity and receptor binding.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

A study highlighted the compound's potential as an antibacterial agent. In a screening of isoquinoline derivatives, it was found to inhibit the growth of E. coli and K. pneumoniae with minimum inhibitory concentrations (MIC) of 6.25 µM and 12.5 µM, respectively . This suggests that the compound may serve as a lead structure for developing new antibiotics.

Enzyme Inhibition

The compound has been assessed for its ability to inhibit key enzymes:

- Acetylcholinesterase (AChE) : Preliminary studies suggest that derivatives of isoquinolines can act as inhibitors of AChE, which is crucial in treating neurodegenerative diseases .

- Gyrase Inhibition : Isoquinoline sulfonamides, including related compounds, have shown promise in inhibiting bacterial gyrase, a target for antibiotic development .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity:

- Substituent Variations : Changing the chlorine or methylsulfonyl groups can significantly affect the compound's reactivity and biological properties. For instance, replacing chlorine with bromine alters its antimicrobial efficacy.

| Compound Variation | MIC against E. coli | Comments |

|---|---|---|

| This compound | 6.25 µM | Most potent in initial screening |

| 1-Bromo-6-(methylsulfonyl)isoquinoline | >50 µM | No significant antimicrobial activity observed |

Case Studies

Several studies have explored the biological implications of isoquinoline derivatives:

- Antibacterial Screening : A library of isoquinoline sulfonamides was screened for antibacterial properties, revealing that certain structural features significantly enhance activity against Gram-negative bacteria .

- Neuroprotective Effects : Some isoquinoline derivatives have demonstrated neuroprotective effects in cellular models, indicating potential applications in treating neurological disorders .

常见问题

Q. What are the common synthetic routes for preparing 1-Chloro-6-(methylsulfonyl)isoquinoline, and how do reaction conditions influence yields?

Methodological Answer: The synthesis of substituted isoquinolines often involves cyclization reactions, such as the Bischler-Napieralski or Pictet-Spengler reactions, followed by oxidation of intermediates like dihydroisoquinolines . For 6-substituted derivatives, silver-catalyzed cyclization reactions have been explored to optimize regioselectivity and yields . Substituent positioning (e.g., chloro and methylsulfonyl groups) requires precise control of electrophilic/nucleophilic agents and temperature. For example, in photocatalysis studies, the reduction potential of 6-substituted isoquinolines correlates with reaction efficiency (e.g., electron-withdrawing groups like -CN lower yields compared to -NH₂) . Experimental protocols should include HPLC or GC-MS for purity validation and NMR for structural confirmation .

Q. How can researchers confirm the structural integrity of this compound during synthesis?

Methodological Answer: Structural validation combines spectroscopic and crystallographic techniques:

- NMR : Compare and spectra with reference data to confirm substitution patterns.

- X-ray crystallography : Resolve ambiguities in regiochemistry, as demonstrated in copper(I) complexes where isoquinoline coordination modes were clarified .

- Mass spectrometry : Verify molecular weight and fragmentation patterns. Purity should be assessed via HPLC (>95% purity threshold for biological assays) .

Advanced Research Questions

Q. How do substituent effects at the 6-position of isoquinoline derivatives influence their catalytic or biological activity?

Methodological Answer: Substituents at the 6-position significantly alter electronic properties and steric interactions. For example:

- In photocatalysis, 6-NH₂ (reduction potential: −3.26 V) enhances yields (64%) compared to 6-CN (−2.51 V, 32% yield) due to improved electron-donating capacity .

- In kinase inhibition, merging 4- and 6-substituted fragments on the isoquinoline ring yields mid-nanomolar inhibitors, while 5,7-disubstituted derivatives achieve sub-nanomolar potency . Experimental Design :

- Synthesize a library of 6-substituted derivatives (e.g., -SO₂Me, -Cl, -NH₂).

- Use DFT calculations to predict reduction potentials or binding affinities.

- Validate via kinetic studies (e.g., IC₅₀ measurements) or spectroscopic assays (e.g., fluorescence quenching) .

Q. How can researchers resolve contradictions in reported biological activities of isoquinoline derivatives?

Methodological Answer: Discrepancies often arise from assay conditions or structural impurities. Strategies include:

- Standardized Assays : Replicate studies under controlled conditions (e.g., cell lines, incubation time).

- Metabolic Stability Testing : Use liver microsomes to rule out pharmacokinetic variability .

- Fragment Merging : Combine active substituents (e.g., 4-NH₂ and 6-SO₂Me) to isolate synergistic effects, as done in kinase inhibitor development .

- Meta-Analysis : Compare data across studies with similar substitution patterns (e.g., antitumor activity of 6-SO₂Me vs. 6-OCH₃) .

Q. What computational tools are effective for predicting the reactivity of this compound in drug discovery?

Methodological Answer:

- DFT Calculations : Model reduction potentials and frontier molecular orbitals to predict photocatalytic efficiency .

- Molecular Docking : Screen binding modes with target proteins (e.g., KEAP1-NRF2 inhibitors) .

- QSAR Models : Correlate substituent electronic parameters (Hammett constants) with bioactivity . Example: In KEAP1-NRF2 studies, isoquinoline scaffolds showed superior metabolic stability and mutagenic profiles compared to naphthalene, validated via in silico ADMET profiling .

Q. How can metabolic engineering enhance the production of isoquinoline-based bioactive compounds?

Methodological Answer:

- Heterologous Expression : Engineer microbial hosts (e.g., E. coli) with plant-derived enzymes (e.g., Eschscholzia californica biosynthetic genes) .

- Pathway Optimization : Use CRISPR-Cas9 to upregulate rate-limiting steps (e.g., tyrosine decarboxylase in IQA biosynthesis).

- Fed-Batch Fermentation : Monitor precursor availability (e.g., dopamine for alkaloid synthesis) . Yields exceeding 1 g/L have been reported for plant cell cultures .

Data Contradiction Analysis

Q. Why do some studies report high antitumor activity for 6-substituted isoquinolines while others show negligible effects?

Methodological Answer: Variability may stem from:

- Cell Line Specificity : Certain derivatives target specific oncogenic pathways (e.g., EGFR vs. BRAF mutants).

- Solubility Issues : Hydrophobic groups (e.g., -SO₂Me) may reduce bioavailability.

- Metabolite Interference : Active metabolites in vivo vs. in vitro systems. Resolution :

- Conduct dose-response curves across multiple cell lines.

- Use prodrug strategies (e.g., phosphate esters) to improve solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。